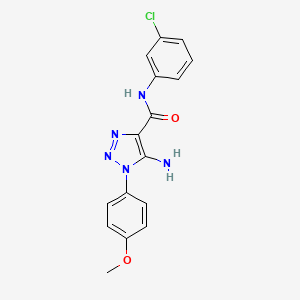![molecular formula C23H30O4 B4989025 1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound also known as IPEE or GW0742. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
IPEE exerts its effects through the activation of PPAR delta, a nuclear receptor that regulates various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. The activation of PPAR delta by IPEE leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and anti-inflammatory processes.
Biochemical and physiological effects:
IPEE has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
实验室实验的优点和局限性
The advantages of using IPEE in lab experiments include its high potency and selectivity for PPAR delta, its ability to activate PPAR delta in various cell types and tissues, and its potential therapeutic applications in various diseases. The limitations of using IPEE in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
未来方向
1. Further studies are needed to understand the molecular mechanisms underlying the effects of IPEE on insulin sensitivity, inflammation, and lipid metabolism.
2. The potential therapeutic applications of IPEE in other diseases such as neurodegenerative diseases and metabolic disorders need to be explored.
3. The development of more potent and selective PPAR delta agonists based on the structure of IPEE is needed.
4. The potential side effects of long-term use of IPEE need to be investigated in preclinical and clinical studies.
5. The development of novel drug delivery systems for IPEE to improve its pharmacokinetic properties and reduce its potential side effects is needed.
合成方法
The synthesis of IPEE involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using tert-butyldimethylsilyl chloride. The next step involves the reaction of the protected phenol with 2-(2-bromoethoxy)ethyl bromide to obtain the intermediate. The final step involves the deprotection of the phenol group using tetra-n-butylammonium fluoride to obtain IPEE.
科学研究应用
IPEE has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
属性
IUPAC Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-6-19-7-12-22(23(17-19)24-4)27-16-14-25-13-15-26-21-10-8-20(9-11-21)18(2)3/h5-12,17-18H,13-16H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBXFINYBQOIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
